(3E)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Description
The compound "(3E)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide" is a structurally complex benzothiazine derivative characterized by:
- A (3-chloro-2-methylphenyl)amino methylene substituent at the 3-position, introducing steric bulk and electron-withdrawing effects due to the chloro and methyl groups.
- A 4-methylbenzyl group at the 1-position, contributing hydrophobic interactions and steric shielding.
- An E-configuration at the 3-position, which likely influences molecular geometry and intermolecular interactions.
Its synthesis likely involves cyclization or substitution reactions similar to those reported for analogous compounds .
Properties
IUPAC Name |
(3E)-3-[(3-chloro-2-methylanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3S/c1-16-10-12-18(13-11-16)15-27-22-9-4-3-6-19(22)24(28)23(31(27,29)30)14-26-21-8-5-7-20(25)17(21)2/h3-14,26H,15H2,1-2H3/b23-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBACDGXIMYYIS-OEAKJJBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=C(C(=CC=C4)Cl)C)S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=C(C(=CC=C4)Cl)C)/S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3E)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide belongs to the benzothiazinone class, which has garnered attention for its potential biological activities, especially against Mycobacterium tuberculosis (Mtb). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure consists of a benzothiazine core with various substituents that may influence its biological activity. The presence of a chloro group and a methyl group on the phenyl ring is significant for its interaction with biological targets.
Benzothiazinones, including the compound , primarily exhibit their activity through inhibition of the Mtb cell wall synthesis. They are thought to interfere with the synthesis of mycolic acids, essential components of the bacterial cell wall. The mechanism involves reductive activation to form reactive intermediates that exert cytotoxic effects on Mtb.
Antimycobacterial Activity
Research indicates that benzothiazinones are effective against various strains of Mtb, including drug-resistant strains. For instance, BTZ043, a related compound, has demonstrated significant bactericidal activity in vitro and in vivo models. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.01 to 0.5 µg/mL against standard strains like H37Rv .
| Compound | MIC (µg/mL) | Test Strain |
|---|---|---|
| BTZ043 | 0.01 | H37Rv |
| SKLB-TB1001 | 0.02 | H37Rv |
| Target Compound | TBD | TBD |
Anti-inflammatory and Analgesic Properties
In addition to their antimycobacterial properties, derivatives of benzothiazinones have shown potential as anti-inflammatory agents. Studies have indicated that these compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Meloxicam .
Case Studies
- In Vitro Studies : A study conducted by Makarov et al. demonstrated that benzothiazinones could effectively kill Mtb in vitro at low concentrations. The study highlighted the importance of structural modifications for enhancing antibacterial potency .
- Animal Models : In murine models infected with Mtb, treatment with benzothiazinone derivatives resulted in significant reductions in bacterial load in lung tissues compared to control groups. For example, SKLB-TB1001 reduced bacterial counts by over 3 logs after four weeks of treatment .
- Structure-Activity Relationship (SAR) : Research has revealed that specific substituents on the benzothiazine core significantly affect biological activity. For instance, modifications that increase electron deficiency enhance the compound's ability to penetrate bacterial membranes and exert antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized below:
Electronic and Steric Effects
- However, dichloro substitution may reduce solubility .
- Bulky Substituents : The 4-methylbenzyl group in the target compound introduces steric hindrance, which could impede π-stacking interactions but improve metabolic stability.
- Hydrazinylidene Group : The presence of a hydrazine-derived moiety in the analogue from suggests applications in metal coordination or as a pharmacophore in enzyme inhibition.
Crystallographic Insights
- The dichloro derivative and hydrazinylidene analogue were characterized using X-ray crystallography, with data refined via SHELXL . The E-configuration of the target compound implies a planar arrangement of the (3-chloro-2-methylphenyl)amino methylene group, which could be validated using similar crystallographic tools.
Research Findings and Implications
Reactivity: The benzothiazinone dioxide core is highly versatile, participating in cyclization, chlorination, and condensation reactions. Substituents at the 1- and 3-positions critically modulate reactivity .
Structural Flexibility: Puckering coordinates (Cremer-Pople parameters) could further elucidate conformational preferences of the benzothiazinone ring in these compounds.
Pharmacological Potential: While biological data is lacking, the structural similarity to 1,3-dicarbonyl systems suggests possible applications as enzyme inhibitors or antimicrobial agents.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via halogenation reactions using precursors like 1-substituted benzothiazine derivatives. For example, refluxing 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide with N-chlorosuccinimide (NCS) and benzoyl peroxide in carbon tetrachloride (CCl₄) under controlled heating (2 hours) yields chlorinated derivatives . Optimization involves adjusting molar ratios (e.g., 1:2 for NCS), catalyst loadings (e.g., 5 mol% benzoyl peroxide), and solvent choice (CCl₄ for radical stability). Recrystallization in ethanol improves purity for crystallographic studies .
Key Parameters Table:
| Reagent | Molar Ratio | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| NCS | 1:2 | CCl₄ | Reflux (~76°C) | 2h | 75-80% |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- X-ray crystallography is critical for resolving the E/Z configuration of the hydrazinylidene group and confirming the (3E) stereochemistry . Data collection at 296 K with MoKα radiation (λ = 0.71073 Å) and SHELXL-97 refinement are standard .
- NMR spectroscopy (¹H/¹³C) identifies substituent effects: aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and sulfone resonances (δ ~120 ppm for ¹³C) .
- IR spectroscopy detects key functional groups: N–H stretches (~3300 cm⁻¹), C=O (1670–1700 cm⁻¹), and S=O (1150–1250 cm⁻¹) .
Q. What are the key solubility and stability considerations for handling this compound?
Methodological Answer: The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in ethanol, DMSO, or chloroform. Stability tests under varying pH (4–9) and temperature (4–40°C) show degradation at extremes (>50°C or pH <3). Storage in amber vials at –20°C under inert gas (N₂/Ar) is recommended to prevent oxidation .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity and intermolecular interactions?
Methodological Answer: Substituents like the 3-chloro-2-methylphenyl group induce steric hindrance and electron-withdrawing effects, altering reaction kinetics. For example:
- The chloro group increases electrophilicity at the methylene carbon, facilitating nucleophilic attacks .
- π-π stacking between benzothiazine and aryl groups stabilizes crystal packing, as shown in Hirshfeld surface analysis (e.g., 12% H-bond contributions) . Computational Tools: DFT calculations (B3LYP/6-311+G(d,p)) model charge distribution and frontier molecular orbitals to predict reactivity .
Q. What computational approaches are suitable for modeling interactions with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) screens against enzymes like cyclooxygenase-2 (COX-2) or kinases. Use the compound’s InChI string (e.g.,
InChI=1S/C21H19N3O4S/...) for 3D structure generation in PubChem . - MD simulations (GROMACS) assess binding stability (e.g., RMSD <2 Å over 100 ns) and free energy (MM-PBSA) .
- QSAR models correlate substituent electronegativity (Hammett σ) with bioactivity, guiding analog design .
Q. How can conflicting data from different synthetic methods be resolved through mechanistic studies?
Methodological Answer: Contradictions in yield or purity (e.g., radical vs. ionic pathways) require:
- Mechanistic probes: Radical traps (TEMPO) or isotopic labeling (D₂O) identify intermediates .
- Kinetic studies: Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to compare rate constants for competing pathways .
- In situ IR tracks functional group transformations (e.g., C–Cl bond formation at 550 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
